molecular formula C28H22O6 B1250885 (Z)-epsilon-Viniferin CAS No. 62250-12-8

(Z)-epsilon-Viniferin

Cat. No.: B1250885
CAS No.: 62250-12-8
M. Wt: 454.5 g/mol
InChI Key: FQWLMRXWKZGLFI-HQAJZZHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-epsilon-Viniferin is a naturally occurring stilbenoid dimer found in various plants, particularly in grapevines. It is a type of resveratrol dimer and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-epsilon-Viniferin typically involves the oxidative coupling of resveratrol. One common method is the use of laccase enzymes, which catalyze the dimerization of resveratrol under mild conditions. The reaction is usually carried out in an aqueous medium at room temperature, making it an environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms that express laccase enzymes. This method allows for the large-scale production of the compound with high purity and yield. Additionally, chemical synthesis methods involving the use of metal catalysts have been explored for industrial applications.

Chemical Reactions Analysis

Types of Reactions: (Z)-epsilon-Viniferin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for acetylation and benzoylation reactions, respectively.

Major Products Formed:

    Oxidation: Quinones and other oxidative derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Acetylated and benzoylated derivatives.

Scientific Research Applications

(Z)-epsilon-Viniferin has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying oxidative coupling reactions and the synthesis of stilbenoid dimers.

    Medicine: this compound is being investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells and induce apoptosis.

    Industry: The compound is used in the development of natural antioxidants and preservatives for food and cosmetic products.

Mechanism of Action

The mechanism of action of (Z)-epsilon-Viniferin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammation. The compound can scavenge free radicals, thereby reducing oxidative damage to cells. Additionally, it inhibits the activity of pro-inflammatory enzymes and cytokines, leading to reduced inflammation. In cancer cells, this compound induces apoptosis by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

    Resveratrol: A monomeric stilbenoid with similar antioxidant and anti-inflammatory properties.

    Piceatannol: Another resveratrol derivative with potent anticancer activity.

    Viniferin Isomers: Other isomers of viniferin, such as (E)-epsilon-Viniferin, which have similar but distinct biological activities.

Uniqueness: (Z)-epsilon-Viniferin is unique due to its dimeric structure, which enhances its biological activity compared to its monomeric counterparts. The compound’s ability to undergo various chemical reactions and form diverse derivatives also contributes to its uniqueness and potential for therapeutic applications.

Properties

IUPAC Name

5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1-/t27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWLMRXWKZGLFI-HQAJZZHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=C3[C@H]([C@@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62250-12-8
Record name epsilon-Viniferin, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062250128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .EPSILON.-VINIFERIN, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1M49P0R0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-epsilon-Viniferin
Reactant of Route 2
(Z)-epsilon-Viniferin
Reactant of Route 3
(Z)-epsilon-Viniferin
Reactant of Route 4
(Z)-epsilon-Viniferin
Reactant of Route 5
(Z)-epsilon-Viniferin
Reactant of Route 6
(Z)-epsilon-Viniferin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.